4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid is a complex organic compound with significant biological implications. It is also known by its developmental code name GSK1324726A. This compound belongs to a class of inhibitors targeting the bromodomain and extraterminal (BET) family of proteins, which are crucial in regulating gene expression related to inflammation and cancer progression.
The compound is classified as a small molecule drug candidate with a molecular formula of C25H23ClN2O3 and a molecular weight of approximately 434.91 g/mol. It is characterized by its unique structural features, including multiple chiral centers and functional groups that contribute to its biological activity .
The synthesis of 4-[(2S,4R)-1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid involves several key steps:
The synthesis may involve various solvents and reagents under controlled conditions to ensure high yields and purity. Techniques such as chromatography are often employed for purification purposes .
The molecular structure of 4-[(2S,4R)-1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid features:
The compound participates in various chemical reactions typical for organic molecules with functional groups such as:
These reactions are essential for modifying the compound for enhanced biological activity or for creating derivatives for research purposes .
Reactions are typically conducted under controlled temperatures and pH levels to optimize yields and minimize side products.
The mechanism of action for 4-[(2S,4R)-1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid primarily involves inhibition of BET proteins. These proteins play a pivotal role in reading epigenetic marks on histones that regulate gene expression.
Inhibition leads to reduced transcriptional activity of oncogenes and inflammatory cytokines, thus demonstrating potential therapeutic effects against cancer and inflammatory diseases .
The compound exhibits several notable physical properties:
It is relatively stable under standard laboratory conditions but may undergo hydrolysis or oxidation if exposed to extreme conditions. Its solubility varies depending on the solvent used.
This compound has shown promise in preclinical studies for its anti-inflammatory and anti-cancer properties. Research indicates its potential use in developing therapies targeting diseases associated with dysregulated gene expression due to BET protein activity.
CAS No.: 10248-74-5
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3
CAS No.: 51749-36-1